molecular formula C59H94N14O19 B607553 Friulimicin B CAS No. 239802-15-4

Friulimicin B

カタログ番号 B607553
CAS番号: 239802-15-4
分子量: 1303.48
InChIキー: HVYFVLAUKMGKHL-USKUEUQVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Friulimicin B is a peptidoglycan synthesis inhibitor that is isolated from Actinoplanes friuliensis. It is a naturally occurring cyclic lipopeptide, with excellent activity against gram-positive pathogens through cell wall interruption, including multidrug-resistant strains. Friulimicin is water soluble and amphiphilic, with an overall negative charge. .

科学的研究の応用

Mode of Action

Friulimicin B, a cyclic lipopeptide antibiotic, demonstrates potent activity against gram-positive pathogens, including multidrug-resistant strains. It uniquely affects the cell envelope of gram-positive bacteria by interrupting the cell wall precursor cycle. This is achieved through the formation of a calcium-dependent complex with bactoprenol phosphate carrier C55-P, a target not affected by other antibiotics (Schneider et al., 2009).

Calcium Dependency

The role of calcium in Friulimicin B's activity is significant. Studies using model membranes showed that calcium is essential for Friulimicin B's interaction with DOPC model membranes and C55-P, enhancing its antimicrobial effectiveness. This highlights the calcium-dependent nature of Friulimicin B's targeting and mode of action (Reder-Christ et al., 2011).

Comparison with Daptomycin

Friulimicin B and Daptomycin, both lipo(depsi)peptide antibiotics, show promise in treating resistant gram-positive pathogens. However, genome-wide expression profiling in Bacillus subtilis revealed that while both target envelope integrity, their mechanisms of action differ, as indicated by the distinct stress responses they induce (Wecke et al., 2009).

Biosynthetic Pathways

Investigations into Friulimicin B's biosynthetic pathways have revealed its complex nature. Studies identified several genes resembling enzymes of lipid metabolism, including acyl-CoA dehydrogenase, critical for introducing an unusual Delta cis3 double bond into the acyl residue of Friulimicin, essential for its antibiotic activity (Heinzelmann et al., 2005).

Structural and Regulatory Aspects

Research has also delved into the structural and regulatory aspects of Friulimicin B's production. Sequencing and analysis of the biosynthetic gene cluster in Actinoplanes friuliensis highlighted the complex genetic makeup involved in Friulimicin B production. This includes genes for regulation, self-resistance, transport, and synthesis of the antibiotic's unique components (Müller et al., 2007). Additionally, the role of the glutamate mutase in the biosynthesis of Friulimicin B, particularly in producing methylaspartate, one of the antibiotic's amino acids, has been identified (Heinzelmann et al., 2003).

Characterization and Dynamics

A study on LipD, a freestanding acyl carrier protein involved in Friulimicin B's biosynthesis, provided insights into its structural and dynamic characteristics. This protein plays a crucial role in the acylation reaction of Friulimicin, influencing its antibiotic activity. The study demonstrated how the folding of LipD does not depend on divalent cations, although their presence can increase protein stability (Paul et al., 2017).

Regulatory Proteins

Understanding the regulatory proteins in the biosynthesis of Friulimicin B has been a focus of research. Analysis of RegA, a pathway-specific regulator, showed its crucial role in Friulimicin B biosynthesis. Inactivation of the regA gene resulted in non-producing mutants, highlighting the regulatory importance of this protein (Nolden et al., 2009).

Isolation and Structural Characterization

Friulimicin B was structurally characterized through mass spectrometric investigations and NMR data. This structural characterization is vital for understanding the compound's pharmacological properties and potential therapeutic applications (Vértesy et al., 2000).

Cultivation and Production Strategies

Research on cultivation strategies for Friulimicin production in Actinoplanes friuliensis has been instrumental in enhancing antibiotic production. This includes developing fed-batch and continuous cultivation processes, significantly improving volumetric productivity (Steinkämper et al., 2015).

Interaction with Bacterial Cell Wall Precursor

Friulimicin B has been studied for its unique interaction with the bacterial cell wall precursor undecaprenyl phosphate (C55-P). This interaction is crucial for its antibacterial effect, highlighting the antibiotic's unique mechanism of action (Wood et al., 2022).

特性

CAS番号

239802-15-4

製品名

Friulimicin B

分子式

C59H94N14O19

分子量

1303.48

IUPAC名

(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid

InChI

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1

InChIキー

HVYFVLAUKMGKHL-USKUEUQVSA-N

SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Friulimicin B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Friulimicin B
Reactant of Route 2
Friulimicin B
Reactant of Route 3
Friulimicin B
Reactant of Route 4
Friulimicin B
Reactant of Route 5
Friulimicin B
Reactant of Route 6
Friulimicin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。